molecular formula C10H9NS B1299213 4-(2-Thienyl)aniline CAS No. 70010-48-9

4-(2-Thienyl)aniline

Cat. No.: B1299213
CAS No.: 70010-48-9
M. Wt: 175.25 g/mol
InChI Key: WPNWHSQJRALLBJ-UHFFFAOYSA-N
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Description

4-(2-Thienyl)aniline: is an organic compound with the molecular formula C10H9NS It consists of an aniline moiety substituted at the para position with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-(2-Thienyl)aniline is through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or water .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar cross-coupling techniques. The use of micellar catalysis has been explored to enhance the efficiency and environmental compatibility of the process. This method employs surfactants to create nanoreactors in aqueous environments, allowing for high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)aniline undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the aniline and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Scientific Research Applications

4-(2-Thienyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)aniline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .

Comparison with Similar Compounds

  • 4-(Thiophen-3-yl)aniline
  • 2-Thiophenemethylamine
  • 4-(Thiophen-2-yl)benzoic acid
  • 4-(Methylthio)aniline

Comparison: 4-(2-Thienyl)aniline is unique due to the specific positioning of the thiophene ring on the aniline moiety. This positioning influences its electronic properties and reactivity, making it distinct from other similar compounds. For instance, 4-(Thiophen-3-yl)aniline has the thiophene ring attached at a different position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

4-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNWHSQJRALLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360069
Record name 4-(2-Thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70010-48-9
Record name 4-(2-Thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Thiophen-2-yl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(2-thienyl)-4-nitrobenzene (1.65 g, 8.05 mmol) in 95% ethanol (210 mL) containing platinum on sulfide carbon (50 mg) was added hydrazine hydrate (0.5 mL). The mixture was refluxed for 2 hours. After cooling, the mixture was filtered and the solvent was evaporated to give a solid. Addition of hexane followed by filtration gave pure 1-(2-thienyl)-4-aminobenzene, yield=98%, 70-72° C. IR (KBr, in cm-1) 3440, 3344, 3098, 1620, 1500, 1281, 1183 and 813. 1H NMR (CDCl3 ; δ in ppm): 3.978 (brs, 2H), 6.670 (d, J=9.6 Hz, 2H), 7.011 (dd, J=5.6 and 4.4 Hz, 1H), 7.139 (m, 2H) and 7.382 (d, J=9.6 Hz, 2H). 13C NMR (CDCl3 ; δ in ppm): 115.07, 120.95, 122.82, 124.40, 126.91, 127.77, 144.77 and 146.46. MS(EI) m/z (rel int): 175 [(M)+, 100%], 143 [(M+ --S), 10%] and 130 [(M+ --HCS), 57%]. Anal. Calcd for C10H9NS: C, 68.53%; H 5.18; N 7.99. Found: C, 68.50; H, 5.21; N, 7.74.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
210 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(2-thienyl)aniline in the development of NLO polymers?

A1: this compound serves as a crucial building block in synthesizing epoxy-based NLO polymers. [] It acts as a monomer that, when reacted with the diglycidyl ether of Bisphenol A, forms a precursor polymer. This precursor polymer is then modified through azo-coupling or tricyanovinylation reactions to incorporate heteroaromatic chromophores, including those derived from this compound itself. These chromophores are responsible for the NLO properties of the final polymer.

Q2: Why are heteroaromatic chromophores, like those derived from this compound, favored in NLO polymers?

A2: The research indicates that incorporating heteroaromatic chromophores, specifically those containing thiophene rings like those derived from this compound, can enhance the NLO activity and temporal stability of the resulting polymers. [] This is likely due to the unique electronic properties and polarizability of these heteroaromatic systems, which contribute to a larger nonlinear optical response.

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